molecular formula C22H28N4O3 B7680954 2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide

2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide

Cat. No.: B7680954
M. Wt: 396.5 g/mol
InChI Key: WZYYFJHZCQVBSN-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a hydroxyphenyl group and a morpholinylphenylacetamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction begins with the preparation of 1-(2-hydroxyphenyl)piperazine through the reaction of piperazine with 2-hydroxybenzaldehyde under acidic conditions.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the piperazine ring or the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate receptor activity, influencing signal transduction pathways and altering cellular responses. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide
  • **2-[4-(4-chlorobenzyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide
  • **2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxyphenyl group enhances its ability to participate in hydrogen bonding and other interactions, potentially increasing its efficacy in biological systems.

Properties

IUPAC Name

2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-21-8-4-3-7-20(21)25-11-9-24(10-12-25)17-22(28)23-18-5-1-2-6-19(18)26-13-15-29-16-14-26/h1-8,27H,9-17H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYYFJHZCQVBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2N3CCOCC3)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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